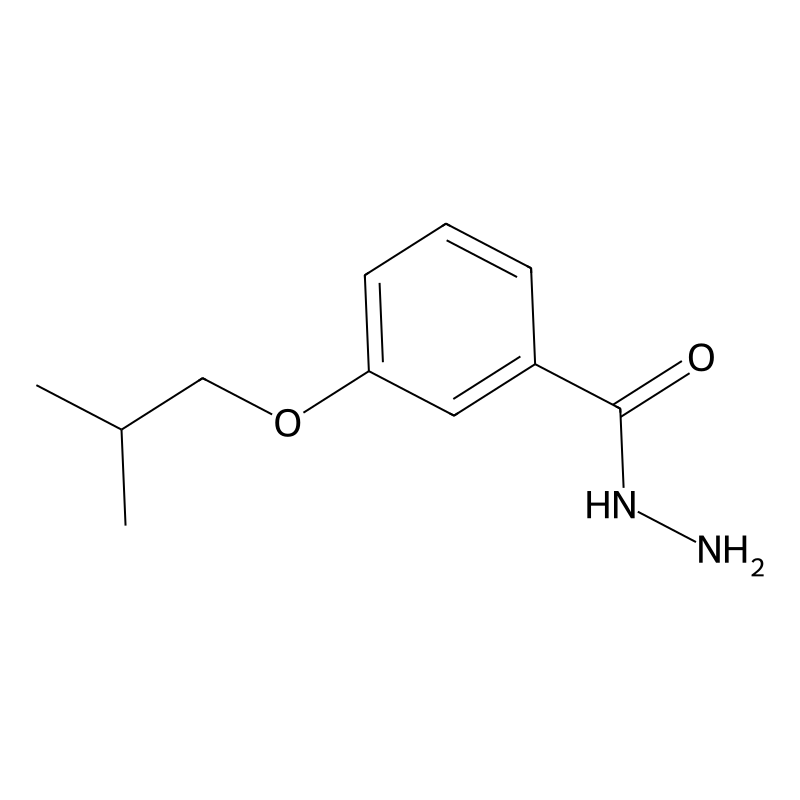3-Isobutoxybenzohydrazide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Urease Inhibition
Field: Biochemistry
Application: Hydrazides, a class of compounds to which 3-Isobutoxybenzohydrazide belongs, play a vital role in making biologically active compounds in various fields of chemistry.
Results: All synthesized derivatives demonstrated good inhibitory activities in the range of IC 50 = 13.33 ± 0.58–251.74 ± 6.82 µM as compared with standard thiourea having IC 50 = 21.14 ± 0.425 µM.
Soil Processes
Proteomics Research
Application: 3-Isobutoxybenzohydrazide is a specialty product for proteomics research.
Results: The outcomes of such research would also vary depending on the specific experiments conducted.
Opto-Electronic Applications
Field: Materials Science
Application: Carbazole-based polymers, which could potentially include compounds like 3-Isobutoxybenzohydrazide, have been used in opto-electronic applications.
Method: The HOMO and LUMO levels of organic conducting polymers can be tuned by introducing various substituents to the core or pendant chain of the polymer.
Results: The integration of carbazole into polymers has resulted in improved stability and triplet energy.
Pharmaceutical Research
Field: Pharmaceutical Sciences
Application: 3-Isobutoxybenzohydrazide could potentially be used in pharmaceutical research.
Chemical Synthesis
3-Isobutoxybenzohydrazide is an organic compound characterized by the presence of an isobutoxy group attached to a benzohydrazide structure. This compound features a hydrazone functional group, which is formed through the reaction of hydrazine with a carbonyl compound. The molecular formula for 3-isobutoxybenzohydrazide is CHNO, indicating the presence of two nitrogen atoms, two oxygen atoms, and a hydrophobic isobutoxy side chain that enhances its lipophilicity.
- Hydrazone Formation: The primary reaction involves the condensation of hydrazine with an appropriate aldehyde or ketone to form the hydrazone linkage.
- Oxidation: The presence of the benzene ring allows for potential electrophilic aromatic substitution reactions, such as nitration or sulfonation.
- Reduction: The carbonyl group in related compounds can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Research indicates that benzohydrazide derivatives, including 3-isobutoxybenzohydrazide, exhibit significant biological activities. These compounds have been studied for their potential as:
- Antimicrobial Agents: Some derivatives have shown effectiveness against various bacterial strains.
- Antidiabetic Agents: Certain benzohydrazides have been evaluated for their inhibitory activity against enzymes like α-glucosidase, which plays a role in carbohydrate metabolism.
- Anti-inflammatory Properties: Some studies suggest that these compounds may possess anti-inflammatory effects, although specific data on 3-isobutoxybenzohydrazide is limited.
The synthesis of 3-isobutoxybenzohydrazide typically involves the following steps:
- Preparation of Isobutoxybenzaldehyde: This can be achieved by reacting isobutanol with benzoyl chloride or through other methods involving alkylation of phenols.
- Condensation Reaction: The isobutoxybenzaldehyde is then reacted with hydrazine hydrate in an appropriate solvent (such as ethanol or methanol) under reflux conditions to yield 3-isobutoxybenzohydrazide.
3-Isobutoxybenzohydrazide has potential applications in various fields:
- Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for developing new drugs targeting metabolic disorders or infections.
- Agriculture: If antimicrobial properties are confirmed, it may be used in agricultural formulations to protect crops from pathogens.
- Material Science: Its unique structure may allow for applications in creating novel materials or coatings.
Interaction studies involving 3-isobutoxybenzohydrazide often focus on its binding affinity with biological targets such as enzymes. For instance, studies on related benzohydrazides have shown interactions with α-glucosidase, suggesting that 3-isobutoxybenzohydrazide may also inhibit this enzyme. Fluorescence quenching assays could be utilized to explore these interactions further.
Similar Compounds
Several compounds share structural similarities with 3-isobutoxybenzohydrazide, which may offer insights into its uniqueness and potential applications:
- Benzylidene Benzohydrazide: This compound exhibits similar hydrazone characteristics and has been studied for its potent biological activities.
- 4-Tert-Butyl Benzohydrazide: Known for its significant inhibitory effects on urease, this compound provides a comparison in terms of side-chain effects on activity.
- N'-Substituted Benzylidene Benzohydrazides: Various derivatives have shown diverse biological activities depending on their substituents and structural variations.
Comparison TableCompound Structure Characteristics Biological Activity 3-Isobutoxybenzohydrazide Isobutoxy group attached Antimicrobial, antidiabetic Benzylidene Benzohydrazide Contains a benzylidene moiety Antimicrobial 4-Tert-Butyl Benzohydrazide Tert-butyl substituent Urease inhibition N'-Substituted Benzylidene Benzohydrazides Various substituents Diverse biological activities
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-Isobutoxybenzohydrazide | Isobutoxy group attached | Antimicrobial, antidiabetic |
| Benzylidene Benzohydrazide | Contains a benzylidene moiety | Antimicrobial |
| 4-Tert-Butyl Benzohydrazide | Tert-butyl substituent | Urease inhibition |
| N'-Substituted Benzylidene Benzohydrazides | Various substituents | Diverse biological activities |
Through this comparison, it becomes evident that while 3-isobutoxybenzohydrazide shares core features with other benzohydrazides, its unique isobutoxy side chain may confer distinct properties affecting its biological activity and applications.








